
Furospongin 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furospongin 3 is a naturally occurring compound derived from marine sponges, specifically from the species Spongia officinalis. It belongs to the class of furanoterpenes and has the molecular formula C26H36O5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of furospongin 3 involves several steps, starting from simpler organic molecules. The key steps typically include the formation of the furan ring and the attachment of various functional groups. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from marine sponges. The sponges are collected, and the compound is isolated using chromatographic techniques. Advances in biotechnology may also allow for the production of this compound through microbial fermentation or synthetic biology approaches, although these methods are still under development.
Analyse Chemischer Reaktionen
Types of Reactions: Furospongin 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Furospongin 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study furanoterpene chemistry and reactivity.
Biology: Investigated for its role in marine chemical ecology and as a potential bioindicator.
Wirkmechanismus
The mechanism of action of furospongin 3 involves its interaction with specific molecular targets. It has been shown to inhibit the growth of parasitic protozoa by interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but it is believed to disrupt cellular processes essential for the survival of these organisms.
Vergleich Mit ähnlichen Verbindungen
Furospongin 3 is part of a family of furanoterpenes, which includes compounds like furospongin 1, furospongin 4, and demethylfurospongin-4 . Compared to these similar compounds, this compound is unique in its specific functional groups and biological activities. For instance, while furospongin 1 and furospongin 4 also exhibit antiprotozoal activities, this compound has shown distinct cytotoxic properties that make it particularly interesting for cancer research .
Eigenschaften
CAS-Nummer |
41060-10-0 |
|---|---|
Molekularformel |
C26H36O5 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(2Z,5E,9E)-2-[(E)-7-(furan-3-yl)-4-methylhept-4-enylidene]-11-methoxy-6,10-dimethyl-11-oxoundeca-5,9-dienoic acid |
InChI |
InChI=1S/C26H36O5/c1-20(9-5-13-22(3)26(29)30-4)11-7-15-24(25(27)28)16-8-12-21(2)10-6-14-23-17-18-31-19-23/h10-11,13,16-19H,5-9,12,14-15H2,1-4H3,(H,27,28)/b20-11+,21-10+,22-13+,24-16- |
InChI-Schlüssel |
DMDZKTYYUDNBKL-WCLWZXRXSA-N |
Isomerische SMILES |
C/C(=C\CCC1=COC=C1)/CC/C=C(/CC/C=C(\C)/CC/C=C(\C)/C(=O)OC)\C(=O)O |
Kanonische SMILES |
CC(=CCCC1=COC=C1)CCC=C(CCC=C(C)CCC=C(C)C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
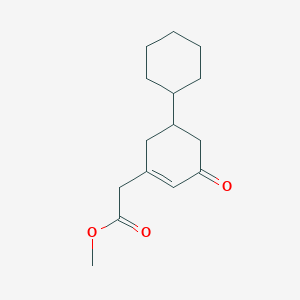

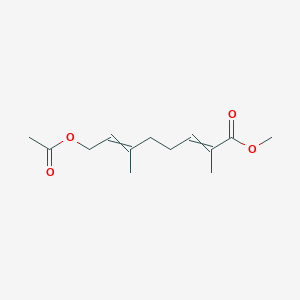
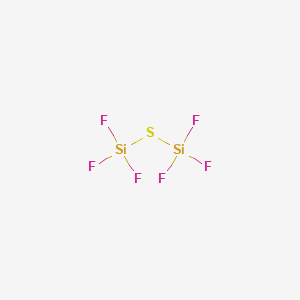
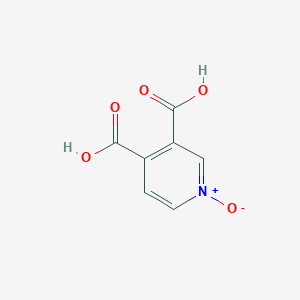
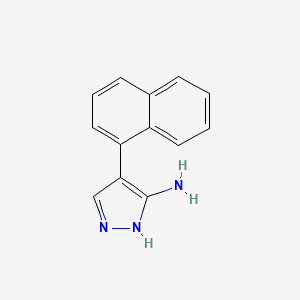
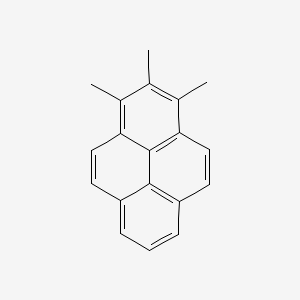
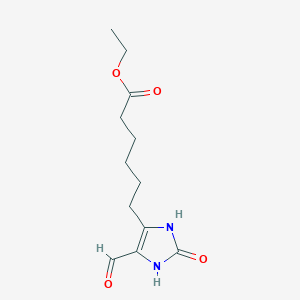
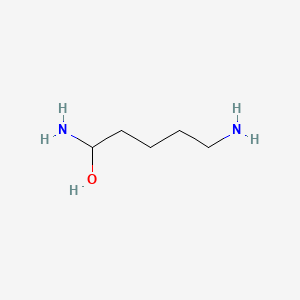

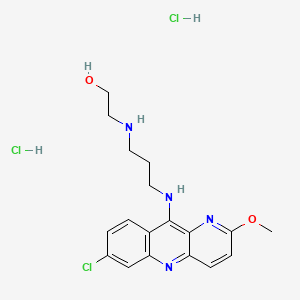

![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
